Cas no 2060057-69-2 (4-chloro-7-fluoro-1,2-benzoxazol-3-ol)

4-chloro-7-fluoro-1,2-benzoxazol-3-ol structure
2060057-69-2 structure
商品名:4-chloro-7-fluoro-1,2-benzoxazol-3-ol
CAS番号:2060057-69-2
MF:C7H3ClFNO2
メガワット:187.555624246597
MDL:MFCD30476803
CID:5163897
PubChem ID:125426005

4-chloro-7-fluoro-1,2-benzoxazol-3-ol 化学的及び物理的性質

名前と識別子

    • 1,2-Benzisoxazol-3(2H)-one, 4-chloro-7-fluoro-
    • 4-chloro-7-fluoro-1,2-benzoxazol-3-ol
    • MDL: MFCD30476803
    • インチ: 1S/C7H3ClFNO2/c8-3-1-2-4(9)6-5(3)7(11)10-12-6/h1-2H,(H,10,11)
    • InChIKey: RAIKXAPUNCHUEP-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C(C(Cl)=CC=C2F)C(=O)N1

4-chloro-7-fluoro-1,2-benzoxazol-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-318836-5.0g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
5.0g
$3520.0 2023-02-24
Enamine
EN300-318836-0.1g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
0.1g
$1068.0 2023-09-05
Enamine
EN300-318836-2.5g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
2.5g
$2379.0 2023-09-05
Enamine
EN300-318836-5g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
5g
$3520.0 2023-09-05
Enamine
EN300-318836-0.25g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
0.25g
$1117.0 2023-09-05
Enamine
EN300-318836-10.0g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
10.0g
$5221.0 2023-02-24
Enamine
EN300-318836-0.5g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
0.5g
$1165.0 2023-09-05
Enamine
EN300-318836-1.0g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
1g
$0.0 2023-06-07
Enamine
EN300-318836-1g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
1g
$1214.0 2023-09-05
Enamine
EN300-318836-10g
4-chloro-7-fluoro-1,2-benzoxazol-3-ol
2060057-69-2
10g
$5221.0 2023-09-05

4-chloro-7-fluoro-1,2-benzoxazol-3-ol 関連文献

4-chloro-7-fluoro-1,2-benzoxazol-3-olに関する追加情報

4-Chloro-7-Fluoro-1,2-Benzoxazol-3-Ol: A Comprehensive Overview

4-Chloro-7-fluoro-1,2-benzoxazol-3-ol, with the CAS number 2060057-69-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds characterized by a benzene ring fused to an oxazole ring. The presence of chlorine and fluorine substituents at positions 4 and 7, respectively, imparts unique electronic and structural properties to this molecule, making it a valuable compound for various applications.

The synthesis of 4-chloro-7-fluoro-1,2-benzoxazol-3-ol involves a multi-step process that typically begins with the preparation of the oxazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key coupling reactions in its synthesis. These methods not only enhance yield but also improve the purity of the final product, which is critical for its application in sensitive fields like drug discovery.

The structural features of 4-chloro-7-fluoro-1,2-benzoxazol-3-ol make it an attractive candidate for use in pharmaceuticals. The hydroxyl group at position 3 plays a crucial role in hydrogen bonding interactions, which are essential for drug-receptor binding. Recent studies have highlighted its potential as a lead compound in the development of anti-inflammatory and antiviral agents. For instance, researchers at the University of California have demonstrated that this compound exhibits potent inhibitory activity against certain viral enzymes, suggesting its potential in antiviral therapy.

In addition to its pharmaceutical applications, 4-chloro-7-fluoro-1,2-benzoxazol-3-ol has found utility in materials science. Its aromaticity and electron-withdrawing substituents make it suitable for use in organic semiconductors and optoelectronic devices. A team at MIT has recently reported on its integration into organic light-emitting diodes (OLEDs), where it serves as an efficient electron transport layer. This application underscores the compound's versatility and highlights its importance in advancing next-generation electronic materials.

The environmental impact of 4-chloro-7-fluoro-1,2-benzoxazol-3-ol has also been a topic of recent research. Studies conducted by environmental scientists at Stanford University have investigated its biodegradability and potential toxicity to aquatic organisms. These studies are crucial for ensuring that its production and use align with sustainability goals and regulatory standards.

In conclusion, 4-chloro-7-fluoro-1,2-benzoxazol-3-Ol, with CAS number 2060057692, is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to make significant contributions to fields ranging from medicine to materials science.

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